L-Homocysteine,S-2-benzothiazolyl-

Descripción general

Descripción

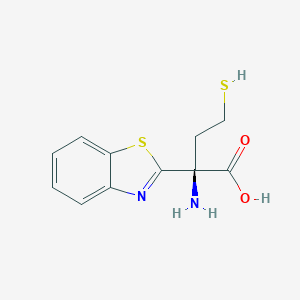

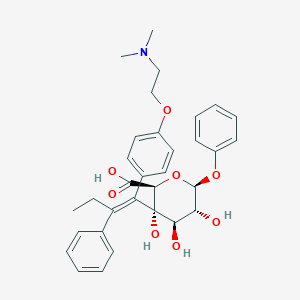

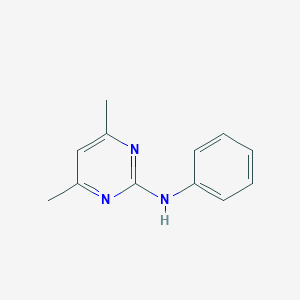

L-Homocysteine,S-2-benzothiazolyl- is a compound that features a benzothiazole ring, an amino group, and a sulfanyl group. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives, including L-Homocysteine,S-2-benzothiazolyl-, can be achieved through various synthetic pathways. Common methods include:

Condensation Reactions: The condensation of 2-aminobenzenethiol with aldehydes or ketones is a widely used method.

Cyclization Reactions: Cyclization of thioamide or carbon dioxide (CO2) with 2-aminobenzenethiol.

Microwave Irradiation: This method involves the use of microwave irradiation to accelerate the reaction.

One-Pot Multicomponent Reactions: These reactions involve the simultaneous combination of multiple reactants in a single reaction vessel.

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve the use of green chemistry principles to minimize environmental impact. Techniques such as the use of reusable heterogeneous catalysts and solvent-free conditions are commonly employed .

Análisis De Reacciones Químicas

Types of Reactions

L-Homocysteine,S-2-benzothiazolyl- can undergo various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Catalysts: Metal catalysts such as palladium on carbon (Pd/C), copper catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiazole derivatives .

Aplicaciones Científicas De Investigación

L-Homocysteine,S-2-benzothiazolyl- has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of L-Homocysteine,S-2-benzothiazolyl- involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes . The sulfanyl group can form disulfide bonds, affecting protein structure and function .

Comparación Con Compuestos Similares

Similar Compounds

2-aminobenzothiazole: A simpler derivative with similar biological activities.

2-mercaptobenzothiazole: Known for its use in the rubber industry as a vulcanization accelerator.

2-arylbenzothiazoles: These compounds have a wide range of biological and industrial applications.

Uniqueness

L-Homocysteine,S-2-benzothiazolyl- is unique due to the presence of both an amino group and a sulfanyl group, which allows for diverse chemical reactivity and biological interactions .

Propiedades

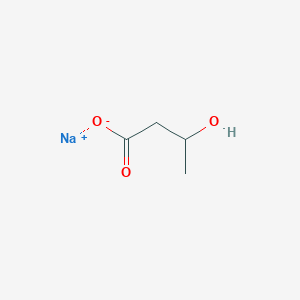

IUPAC Name |

(2S)-2-amino-2-(1,3-benzothiazol-2-yl)-4-sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S2/c12-11(5-6-16,10(14)15)9-13-7-3-1-2-4-8(7)17-9/h1-4,16H,5-6,12H2,(H,14,15)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQLXSCBEBRMII-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(CCS)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)[C@](CCS)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40908056 | |

| Record name | 2-(1,3-Benzothiazol-2-yl)homocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102818-95-1 | |

| Record name | L-Homocysteine, S-2-benzothiazolyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102818951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1,3-Benzothiazol-2-yl)homocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the structure of BTHcy relate to its activity compared to similar compounds?

A: BTHcy is a structural analog of S-(1,2-dichlorovinyl)-L-cysteine (DCVCys) and S-(1,2-dichlorovinyl)-L-homocysteine (DCVHcy), both known nephrotoxins. [] While BTHcy itself is not reported as nephrotoxic, its study provides insights into the metabolism of these related compounds. Interestingly, while both DCVCys and DCVHcy are metabolized by kidney microsomal N-acetyltransferase, DCVHcy exhibits significantly lower rates of N-acetylation compared to DCVCys. [] This difference in detoxification pathways may contribute to the higher nephrotoxic potential observed for DCVHcy compared to DCVCys. []

- Stevens, J. L., et al. "Purification and characterization of human kidney cytosolic cysteine conjugate beta-lyase activity." Journal of Biological Chemistry 265.31 (1990): 18731-18736.

- Monks, T. J., et al. "Metabolic activation and detoxication of nephrotoxic cysteine and homocysteine S-conjugates." Drug Metabolism and Disposition 19.1 (1991): 154-159.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester](/img/structure/B132220.png)